molecular formula C12H8FNO2 B2785469 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde CAS No. 866154-07-6

6-(4-Fluorophenoxy)pyridine-3-carbaldehyde

Cat. No.: B2785469
CAS No.: 866154-07-6
M. Wt: 217.199
InChI Key: CXDXKVFZZZMJQB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H8FNO2 It is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde typically involves the reaction of 4-fluorophenol with 3-chloropyridine-6-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid.

    Reduction: 6-(4-Fluorophenoxy)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluorophenoxy)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorescent probes for biological imaging.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenoxy)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
  • 6-(4-Bromophenoxy)pyridine-3-carbaldehyde
  • 6-(4-Methylphenoxy)pyridine-3-carbaldehyde

Uniqueness

6-(4-Fluorophenoxy)pyridine-3-carbaldehyde is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, lipophilicity, and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

IUPAC Name

6-(4-fluorophenoxy)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDXKVFZZZMJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-(4-fluoro-phenoxy)-pyridine (940 mg, 3.5 mmol) described in Manufacturing Example 75-1-1 and tetrahydrofuran (10 mL) was added n-butyl lithium (1.7 mL, 1.5 M n-hexane solution, 2.6 mmol) under nitrogen atmosphere at −78° C., which was stirred for 30 minutes at that temperature. N,N-dimethylformamide (0.54 mL, 7.0 mmol) was added to the reaction mixture at the same temperature, and the temperature was gradually raised to 0° C. Water was added to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (280 mg, 36%).
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
0.54 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
36%

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